![molecular formula C9H10O2 B14252753 (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione CAS No. 472975-02-3](/img/structure/B14252753.png)
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R,6R,8R)-Tricyclo[4300~3,8~]nonane-4,5-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the tricyclic core, followed by oxidation to introduce the dione functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R,4R,5R,6R,7R,9R)-2,2,6,7-Tetramethyl-9-(3-methylbenzyl)-8,10-dioxatricyclo[5.2.1.0~1,5~]decane-3,4-diol
- Disodium (1R,3R,6R,8R,9R,10R,12R,15R,17R)-8,17-bis(6-amino-9H-purin-9-yl)-3,12-disulfanyl-2,4,7,
Uniqueness
(1R,3R,6R,8R)-Tricyclo[4.3.0.0~3,8~]nonane-4,5-dione is unique due to its specific tricyclic structure and the presence of the dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
472975-02-3 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(1R,3R,6R,8R)-tricyclo[4.3.0.03,8]nonane-4,5-dione |
InChI |
InChI=1S/C9H10O2/c10-8-6-2-4-1-5(6)3-7(4)9(8)11/h4-7H,1-3H2/t4-,5-,6-,7-/m1/s1 |
InChI Key |
IEBXBLFYIBAZNA-DBRKOABJSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]3[C@H]1C[C@H]2C(=O)C3=O |
Canonical SMILES |
C1C2CC3C1CC2C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


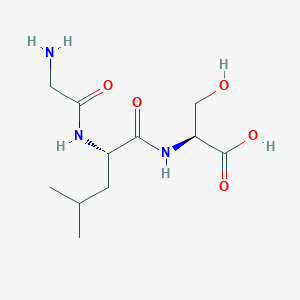
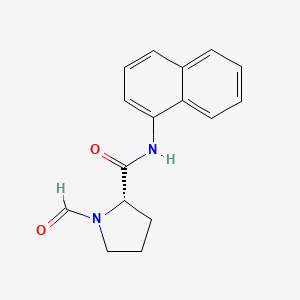
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)


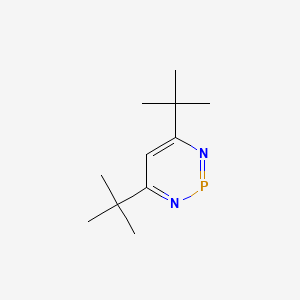
![[[1,1'-Biphenyl]-4,4'-diylbis(oxypentane-5,1-diyl)]bis(trimethoxysilane)](/img/structure/B14252724.png)
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)
![N-Methyl-N-{[4-(propan-2-yl)phenyl]carbamoyl}glycine](/img/structure/B14252746.png)
![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
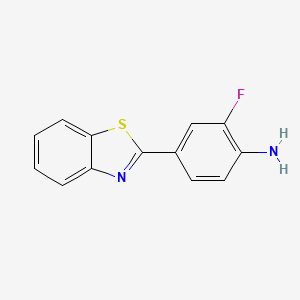
![3,6-Dioxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14252770.png)
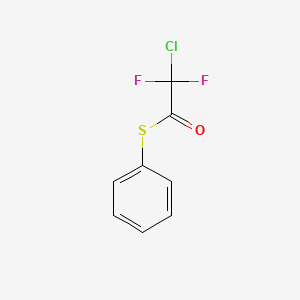
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
